molecular formula C24H24O B1253549 4-(3,5-Diphenylcyclohexyl)phenol CAS No. 33330-65-3

4-(3,5-Diphenylcyclohexyl)phenol

Cat. No.: B1253549
CAS No.: 33330-65-3
M. Wt: 328.4 g/mol
InChI Key: XSJLXZULZZXNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Diphenylcyclohexyl)phenol is a synthetic organic compound belonging to the class of cyclohexylphenols, which are characterized by a phenol ring substituted with a cyclohexane group . This structural motif is of significant interest in industrial and materials research, particularly for its potential role as an antioxidant and stabilizer. Research into similar compounds indicates that cyclohexyl phenols can function by donating the phenolic hydrogen atom to inhibit oxidative degradation, making them valuable for stabilizing polymers, rubber, and synthetic lubricants against heat and oxygen . The specific structure of 4-(3,5-Diphenylcyclohexyl)phenol, featuring multiple phenyl rings, may enhance its steric shielding and efficacy, presenting a valuable profile for developing new stabilizer formulations . Furthermore, the compound serves as a versatile organic building block or intermediate in synthetic organic chemistry. It can be utilized in Friedel-Crafts alkylation reactions, which are common pathways to create complex aromatic systems, and can be further functionalized at the phenolic hydroxyl group to create novel derivatives for advanced material development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

33330-65-3

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

4-(3,5-diphenylcyclohexyl)phenol

InChI

InChI=1S/C24H24O/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-14,21-23,25H,15-17H2

InChI Key

XSJLXZULZZXNJI-UHFFFAOYSA-N

SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkylphenols on the SIN List

The compound exhibits structural similarity to alkylphenols listed in the SIN (Substitute It Now) List, which highlights substances of very high concern due to endocrine-disrupting properties. Key analogues include:

CAS Number Compound Name Key Structural Feature
104-40-5 p-Nonylphenol Linear alkyl chain (C9)
25154-52-3 Nonylphenol (branched) Branched alkyl chain (C9)
27193-28-8 (1,1,3,3-Tetramethylbutyl)phenol Bulky branched alkyl group
33330-65-3 4-(3,5-Diphenylcyclohexyl)phenol Cyclohexyl-phenyl scaffold

Key Differences :

  • Hazard Potential: While alkylphenols like p-nonylphenol are established endocrine disruptors, 4-(3,5-Diphenylcyclohexyl)phenol’s hazardous properties remain unconfirmed but warrant scrutiny due to structural similarity .

Pharmacologically Active Phenolic Derivatives

Antiandrogenic Activity

4-(3,5-Diphenylcyclohexyl)phenol has been identified in antiandrogenic compound screens, alongside coumarin derivatives and phthalates. Its activity may stem from aromatic interactions with hormone receptors, though mechanistic studies are lacking .

Natural Phenolic Compounds
  • Ellagic Acid (CAS: 476-66-4): A dimeric phenolic acid with antioxidant and antifungal properties, differing in its fused lactone structure .
  • Gallic Acid (CAS: 149-91-7): A trihydroxybenzoic acid with broad antimicrobial activity, contrasting with 4-(3,5-Diphenylcyclohexyl)phenol’s lipophilic scaffold .

Table 1: Pharmacological Comparison

Compound Bioactivity Key Feature
4-(3,5-Diphenylcyclohexyl)phenol Antiandrogenic (potential) Cyclohexyl-phenyl scaffold
Ellagic Acid Antioxidant, Antifungal Dimeric lactone structure
Gallic Acid Antimicrobial, Antioxidant Trihydroxybenzoic acid

Environmental and Analytical Profiles

Environmental Presence

4-(3,5-Diphenylcyclohexyl)phenol has been detected in urban stormwater runoff, suggesting environmental persistence. Its lipophilicity (log P unmeasured but inferred to be high) may promote bioaccumulation, akin to phthalates and alkylphenols .

Analytical Data
Compound Precursor Ion (m/z) Detection Method
4-(3,5-Diphenylcyclohexyl)phenol 109.0293 High-resolution MS
p-Nonylphenol Not reported GC-MS

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(3,5-Diphenylcyclohexyl)phenol, and how are they experimentally determined?

  • Answer : The compound (CAS 33330-65-3, C₂₄H₂₄O, MW 328.4 g/mol) is characterized using:

  • Spectroscopy : NMR (¹H/¹³C) to confirm cyclohexyl and phenyl substituents .
  • Mass Spectrometry : High-resolution MS for molecular ion validation.
  • Chromatography : HPLC or GC for purity assessment.
  • Thermal Analysis : TGA/DSC to study decomposition temperatures and phase transitions.

Q. What synthetic routes are commonly employed to prepare 4-(3,5-Diphenylcyclohexyl)phenol?

  • Answer : A multi-step approach is typically used:

Cyclohexane Functionalization : Cyclohexanone is reacted with phenyl Grignard reagents to form 3,5-diphenylcyclohexanol.

Friedel-Crafts Alkylation : Phenol is alkylated with the cyclohexanol derivative under acidic conditions.

Purification : Column chromatography or recrystallization to isolate the product.
Reaction progress is monitored via TLC and intermediate characterization (e.g., IR for hydroxyl groups) .

Advanced Research Questions

Q. How does the antioxidant activity of 4-(3,5-Diphenylcyclohexyl)phenol compare to natural antioxidants like α-tocopherol?

  • Answer : The compound’s phenolic hydroxyl and sterically hindered cyclohexyl group enhance radical scavenging.

  • Experimental Methods :
  • DPPH/ABTS Assays : Quantify radical inhibition efficiency.
  • Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials.
  • Comparative Studies : IC₅₀ values against α-tocopherol and BHT.
    The bulky substituents may reduce solubility but improve stability in hydrophobic environments .

Q. What analytical techniques are suitable for detecting 4-(3,5-Diphenylcyclohexyl)phenol in environmental matrices?

  • Answer : In studies like urban stormwater runoff analysis :

  • LC-MS/MS : For trace quantification using MRM transitions.
  • GC-MS : After derivatization (e.g., silylation) to improve volatility.
  • Solid-Phase Extraction (SPE) : C18 cartridges for pre-concentration.
    Method validation includes recovery tests (70–120%) and LOD/LOQ determination.

Q. How can computational modeling predict the interactions of 4-(3,5-Diphenylcyclohexyl)phenol with biological targets?

  • Answer :

  • Docking Simulations : AutoDock/Vina to assess binding affinity with enzymes (e.g., COX-1/2).
  • DFT Calculations : Optimize geometry and predict HOMO/LUMO energy gaps.
  • MD Simulations : Study stability in lipid bilayers or protein pockets.
    PubChem data (InChI Key: XSJLXZULZZXNJI-UHFFFAOYSA-N) provides input structures .

Q. What are the stability challenges of 4-(3,5-Diphenylcyclohexyl)phenol under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Accelerated degradation studies (e.g., 1M HCl/NaOH at 25–60°C) with HPLC monitoring.
  • Thermal Stability : Isothermal TGA to determine Arrhenius parameters.
  • Light Sensitivity : UV-vis spectroscopy to track photodegradation.
    The compound’s diaryl structure may confer resistance to oxidation but sensitivity to strong acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Diphenylcyclohexyl)phenol
Reactant of Route 2
4-(3,5-Diphenylcyclohexyl)phenol

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